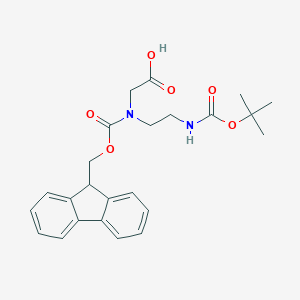

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH

Übersicht

Beschreibung

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH: is a compound used primarily in peptide synthesis. It is a derivative of glycine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These modifications make it a valuable building block in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH typically involves the following steps:

Protection of Glycine: Glycine is first protected with a Boc group to form Boc-Gly-OH.

Coupling with 2-Aminoethyl: The protected glycine is then coupled with 2-aminoethylamine to form Boc-N-(2-aminoethyl)-Gly-OH.

Fmoc Protection: Finally, the compound is protected with an Fmoc group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-N-(2-Boc-aminoethyl)-Gly-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.

Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.

Major Products: The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with this compound.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH is primarily used as a building block in the synthesis of peptides. The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis, facilitating the construction of complex peptide sequences with high specificity and efficiency .

Case Study: Synthesis of Peptide Nucleic Acids (PNA)

A study demonstrated the use of this compound in synthesizing PNA monomers. The compound was utilized to create stable esters that were subsequently hydrolyzed to form nucleobase acetic acids, which were then coupled with the amino acid to produce PNA oligomers. This method proved effective in generating mixed-sequence 10-mer PNA oligomers, showcasing the versatility of this compound in nucleic acid chemistry .

Drug Development

Peptide-Based Therapeutics

In pharmaceutical research, this compound is instrumental in developing peptide-based drugs that target specific biological pathways. Its ability to form stable structures makes it an ideal candidate for creating therapeutics aimed at treating various diseases .

Case Study: Dual Agonists

Research has highlighted the potential of compounds derived from this compound in developing dual agonists for glucagon-like peptide-1 (GLP-1) and gastrin. These compounds showed promise in improving glycemic control sustainably, indicating their potential therapeutic applications in diabetes management .

Bioconjugation

Targeted Drug Delivery Systems

this compound plays a crucial role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important for creating targeted drug delivery systems that enhance the efficacy and specificity of therapeutic agents .

Case Study: Biomolecule Attachment

In a study focused on bioconjugation techniques, this compound was utilized to facilitate the attachment of peptides to various surfaces. This method improved the targeting capabilities of drug delivery systems, demonstrating the compound's utility in biomedical applications .

Research in Biochemistry

Studying Protein Interactions

The compound is widely used in biochemical research to investigate protein interactions and functions. By incorporating this compound into experimental designs, researchers can gain insights into cellular mechanisms and identify potential therapeutic targets .

Case Study: Enzyme Inhibition Studies

Research has shown that Fmoc-amino acids can selectively inhibit enzymes such as butyrylcholinesterase (BChE). Inhibitors derived from this compound were tested for their effects on enzyme activity, revealing significant competitive inhibition and highlighting the compound's relevance in enzyme regulation studies .

Custom Synthesis

Tailored Modifications in Peptide Sequences

Researchers frequently employ this compound for custom synthesis projects. This flexibility allows for tailored modifications in peptide sequences that can enhance stability and bioactivity, making it a valuable tool for developing specialized peptides for various applications .

Wirkmechanismus

The mechanism of action of Fmoc-N-(2-Boc-aminoethyl)-Gly-OH involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions. The Fmoc group is removed under basic conditions, exposing the amino group for coupling reactions. The Boc group is removed under acidic conditions, exposing the carboxyl group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Gly-OH: Similar to Fmoc-N-(2-Boc-aminoethyl)-Gly-OH but lacks the Boc-protected aminoethyl group.

Boc-Gly-OH: Similar but lacks the Fmoc group, making it less versatile in peptide synthesis.

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a Boc-protected side chain, used in peptide synthesis.

Uniqueness: this compound is unique due to its dual protection with Fmoc and Boc groups, allowing for selective deprotection and coupling reactions. This makes it highly versatile and valuable in the synthesis of complex peptides and proteins.

Biologische Aktivität

Fmoc-N-(2-Boc-aminoethyl)-Gly-OH, a derivative of glycine, is notable for its applications in peptide synthesis and drug development, particularly in the context of antibody-drug conjugates (ADCs). This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 440.49 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 638.3°C at 760 mmHg

- Flash Point : 339.8°C

Synthesis and Mechanism

This compound is synthesized using solid-phase peptide synthesis (SPPS), employing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the amino terminus and a Boc (tert-butoxycarbonyl) group for the side chain. The Fmoc group is removed under basic conditions using piperidine, while the Boc group is cleaved with trifluoroacetic acid (TFA) .

Antibody-Drug Conjugate Applications

The primary biological activity of this compound lies in its utility for synthesizing ADCs. These conjugates link antibodies to cytotoxic agents, enhancing targeted delivery to cancer cells. The glycine derivative acts as a linker that facilitates this coupling process, improving the stability and efficacy of the resulting conjugates .

Case Studies

- ADC Synthesis : A study demonstrated the effectiveness of using this compound in synthesizing an anti-HER2 antibody-drug conjugate. The conjugate exhibited significant cytotoxicity against HER2-positive cancer cells, showcasing the potential of this compound in targeted cancer therapies .

- Peptide Synthesis : Research highlighted the role of this compound in constructing complex peptide structures that mimic natural proteins. These synthetic peptides can modulate biological pathways and serve as tools for studying protein interactions .

Research Findings

Recent studies have focused on optimizing the synthesis processes involving this compound to enhance yield and purity:

- Yield Optimization : Techniques such as in situ neutralization during Boc removal have been shown to minimize side reactions, thereby improving overall yields during peptide synthesis .

- Biological Interactions : Investigations into glycosylated derivatives of Fmoc-protected peptides indicate that modifications can significantly influence receptor binding dynamics, which is crucial for developing therapeutic agents targeting specific cellular pathways .

Summary Table of Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | ADC Synthesis | Effective in creating stable ADCs with significant cytotoxicity against cancer cells. |

| Study 2 | Peptide Synthesis | Facilitated synthesis of complex peptides that mimic natural proteins, enhancing understanding of protein interactions. |

| Study 3 | Yield Optimization | Improved yields through optimized Boc removal techniques, reducing side reactions. |

| Study 4 | Biological Interactions | Glycosylation impacts receptor binding dynamics, relevant for therapeutic development. |

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-12-13-26(14-21(27)28)23(30)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLJSDLXJRGOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373276 | |

| Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-15-9 | |

| Record name | Fmoc-N-(2-Boc-aminoethyl)-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.